molecular formula C19H24N2O B1598207 Urea, N,N'-bis[4-(1-methylethyl)phenyl]- CAS No. 113260-74-5

Urea, N,N'-bis[4-(1-methylethyl)phenyl]-

Cat. No.: B1598207
CAS No.: 113260-74-5
M. Wt: 296.4 g/mol
InChI Key: LCLLZMJXQLZVHB-UHFFFAOYSA-N
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Description

Urea, N,N’-bis[4-(1-methylethyl)phenyl]- is an organic compound characterized by the presence of two isopropylphenyl groups attached to a central urea moiety. This compound is part of the larger class of N-substituted ureas, which are known for their diverse chemical and biological properties. The molecular formula of Urea, N,N’-bis[4-(1-methylethyl)phenyl]- is C19H24N2O, and it is commonly used in various industrial and research applications due to its unique structural features.

Properties

IUPAC Name

1,3-bis(4-propan-2-ylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-13(2)15-5-9-17(10-6-15)20-19(22)21-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLLZMJXQLZVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402104
Record name Urea, N,N'-bis[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113260-74-5
Record name Urea, N,N'-bis[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS-(4-ISOPROPYL-PHENYL)-UREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Method 1: Reaction of Aromatic Amines with Carbamates

This method involves reacting 4-(1-methylethyl)aniline (p-isopropylaniline) with methyl or phenyl carbamates to form the urea derivative. The process typically includes:

  • Heating the mixture of aromatic amine and carbamate in an organic solvent like toluene or xylene at elevated temperatures (140–180 °C).
  • Use of organic bases such as N,N-dimethylalkylamines (e.g., N,N-dimethyl-n-hexadecylamine) as catalysts to promote the reaction.
  • Removal of by-products like methanol through distillation to drive the reaction forward.
  • Repeated recycling of mother liquors and washes to improve yield and purity.

Example Data from Patent US4410697A:

Parameter Details
Starting materials Methyl N-phenyl-carbamate, 4-(1-methylethyl)aniline
Catalyst N,N-dimethyl-n-hexadecylamine (0.5 mole)
Solvent Xylene or toluene
Temperature 140–180 °C
Reaction time 1.5 to 20 hours
Yield Up to 88.4% (isolated crystalline product)
Purification Filtration, washing with hot xylene and acetone

The crystalline urea product is obtained by filtration and washing, followed by drying. The mother liquors containing dissolved urea derivatives can be recycled or used directly in agrochemical formulations.

Method 2: Catalyst-Free Aqueous Synthesis via Potassium Isocyanate

A greener, scalable method involves the nucleophilic addition of aromatic amines to potassium isocyanate in water without organic co-solvents or catalysts. This method offers:

  • Mild reaction conditions.
  • High chemical purity of the product.
  • Avoidance of chromatographic purification, relying on simple filtration or extraction.
  • Suitability for gram-scale synthesis with commercial relevance.

Key Features:

Aspect Description
Reactants Aromatic amine + potassium isocyanate
Solvent Water (no organic co-solvent)
Catalyst None (catalyst-free)
Reaction conditions Mild, ambient to moderate temperatures
Product purification Filtration or routine extraction
Yield Good to excellent
Selectivity High substrate selectivity from amine mixtures

This approach is particularly advantageous for environmentally friendly synthesis and large-scale production.

Method 3: Synthesis via Halogenated Carbonate Esters and Aromatic Amines

According to patent WO2019044462A1, diaryl urea derivatives can be synthesized by:

  • Reacting halogenated carbonate esters (e.g., methyl monochlorocarbonate) with aromatic amines under basic conditions.
  • Use of organic bases (triethylamine, pyridine, DBU) or inorganic bases (NaOH, K2CO3) as deacidifying agents.
  • The reaction proceeds via intermediate formation of carbamoyl species, which then react with a second aromatic amine molecule to yield the diaryl urea.

Reaction Scheme Highlights:

Reagent Type Examples
Halogenated carbonate esters Methyl monochlorocarbonate, ethyl monochlorocarbonate
Organic bases Triethylamine, pyridine, DBU
Inorganic bases NaOH, KOH, Na2CO3, K2CO3

This method allows for controlled synthesis of symmetrically and asymmetrically substituted diaryl ureas, including those with bulky substituents like isopropyl groups.

Comparative Summary Table of Preparation Methods

Method Key Reactants Catalyst/Base Solvent Temperature Range Yield Range Notes
Aromatic amine + carbamate 4-(1-methylethyl)aniline + methyl carbamate N,N-dimethylalkylamine catalyst Toluene, xylene 140–180 °C Up to 88% Recycle mother liquors; crystallization
Catalyst-free aqueous synthesis Aromatic amine + potassium isocyanate None Water Mild Good to excellent Environmentally friendly, scalable
Halogenated carbonate + amine Methyl monochlorocarbonate + amine Organic/inorganic bases Organic solvents Moderate High Allows asymmetric substitution

Research Findings and Practical Considerations

  • The use of N,N-dimethylalkylamines as catalysts improves reaction rates and yields in carbamate-based synthesis, with the added benefit of facilitating product crystallization and purification.
  • The catalyst-free aqueous method offers a significant advantage in terms of environmental impact and operational simplicity, avoiding organic solvents and chromatographic purification.
  • The carbonate ester method provides versatility in substituent variation and can be fine-tuned by selecting appropriate bases and reaction conditions to optimize yields and purity.
  • Recycling of mother liquors and wash solutions is a practical approach to enhance overall process efficiency and reduce waste.
  • Monitoring reaction progress by thin-layer chromatography (TLC) or other analytical methods is common to ensure optimal conversion before workup.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings can yield nitro derivatives, while reduction can produce corresponding amines .

Scientific Research Applications

Scientific Research Applications

Urea, N,N'-bis[4-(1-methylethyl)phenyl]- has been investigated for various applications in scientific research:

  • Medicinal Chemistry : This compound is explored as a potential enzyme inhibitor. Studies indicate that it can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways .
  • Antiproliferative Activity : Research has demonstrated that derivatives of urea can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar structures have shown promising results in inhibiting the growth of melanoma and renal cancer cells .
  • Drug Design : Urea derivatives are increasingly utilized in drug discovery due to their ability to mimic transition states in enzymatic reactions. They serve as scaffolds for developing inhibitors targeting various enzymes involved in disease processes .

Industrial Applications

In addition to its research applications, Urea, N,N'-bis[4-(1-methylethyl)phenyl]- has several industrial uses:

  • Polymer Production : The compound is used as a precursor in synthesizing polymers and resins, contributing to the development of materials with specific properties for industrial applications .
  • Agrochemicals : Urea derivatives play a role in formulating agrochemicals that enhance crop yields and pest resistance .

Anticancer Research

A study published in Molecules investigated a series of urea derivatives for their antiproliferative activity against the National Cancer Institute's 60 human cancer cell lines. The findings revealed that certain compounds exhibited significant inhibition rates across multiple cancer types, highlighting the therapeutic potential of urea-based compounds .

Enzyme Inhibition

Research into soluble epoxide hydrolase (sEH) inhibitors has shown that urea-containing compounds can effectively mimic the substrate's transition state during enzymatic reactions. This interaction leads to strong binding and inhibition of sEH, which plays a crucial role in lipid metabolism .

Mechanism of Action

The mechanism of action of Urea, N,N’-bis[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, which can lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N,N’-bis[4-(1-methylethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents. Among these, Urea, N,N'-bis[4-(1-methylethyl)phenyl] stands out for its unique structural features and promising biological properties. This article explores its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound Urea, N,N'-bis[4-(1-methylethyl)phenyl]- features a urea backbone with two 4-(1-methylethyl)phenyl substituents. This structure is pivotal in determining its biological interactions and pharmacological potential.

Biological Activity Overview

Research indicates that Urea, N,N'-bis[4-(1-methylethyl)phenyl]- exhibits a range of biological activities, including:

  • Anticancer Properties : The compound has shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including interference with protein kinases and growth factor receptors.
  • Antimicrobial Activity : Similar urea derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
  • Neurological Effects : Some studies have indicated that compounds related to this urea derivative may modulate neurotransmitter receptors, which could be beneficial in neurological disorders.

The synthesis of Urea, N,N'-bis[4-(1-methylethyl)phenyl]- typically involves multi-step organic reactions, including the formation of the urea linkage followed by selective substitution of the phenyl groups. Understanding the synthesis pathway is crucial for optimizing its biological activity.

Anticancer Activity

In a study evaluating various urea derivatives for anticancer activity, Urea, N,N'-bis[4-(1-methylethyl)phenyl]- was tested against several cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.2Inhibition of estrogen receptor signaling
A549 (Lung)3.8Induction of apoptosis via caspase activation
HeLa (Cervical)4.5Cell cycle arrest in G2/M phase

Antimicrobial Studies

Another study evaluated the antimicrobial efficacy of Urea derivatives against common pathogens. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Structure-Activity Relationship (SAR)

The biological activity of Urea, N,N'-bis[4-(1-methylethyl)phenyl]- can be attributed to its structural characteristics. Modifications to the phenyl groups or the urea moiety can significantly impact its potency and selectivity.

Key Findings from SAR Studies

  • Substitution on the phenyl rings enhances lipophilicity and cellular uptake.
  • The presence of alkyl groups at specific positions increases receptor affinity.
  • Variations in the urea linkage can alter the compound's mechanism of action.

Q & A

Basic Research Question

  • X-ray Diffraction (XRD): Single-crystal XRD using SHELX programs (e.g., SHELXL) enables precise determination of bond lengths and angles. For example, N–H distances are refined to 0.83–0.88 Å, and C–H positions are modeled using riding constraints .
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl3_3 resolve signals for isopropyl groups (δ ~1.2 ppm for CH3_3, δ ~2.9 ppm for CH) and urea NH protons (δ ~8.5 ppm) .
  • HPLC-MS: Reverse-phase HPLC coupled with mass spectrometry confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 442 for C25_{25}H27_{27}N3_3O3_3S) and detects impurities .

How does this urea derivative inhibit ACAT1 and enhance CD8+^++ T cell-mediated antitumor immunity?

Advanced Research Question
The compound (VULM 1457) inhibits acyl-CoA:cholesterol acyltransferase 1 (ACAT1) with an IC50_{50} of 0.3 μM (rat liver microsomes) . Methodologically:

  • Enzyme Assays: ACAT1 activity is measured via radiolabeled cholesterol esterification in microsomal fractions.
  • In Vivo Models: Tumor-bearing mice treated with 10–50 mg/kg/day show enhanced CD8+^+ T cell infiltration and reduced tumor mass, validated via flow cytometry and immunohistochemistry .
  • Mechanistic Insight: ACAT1 inhibition blocks cholesterol esterification, altering membrane lipid rafts and potentiating T cell receptor signaling .

How can researchers resolve discrepancies in reported bioactivity data across studies?

Advanced Research Question
Contradictions in IC50_{50} values or efficacy may arise from:

  • Assay Variability: Standardize enzyme sources (e.g., recombinant vs. tissue-derived ACAT1) and substrate concentrations .
  • Cellular Context: Use isogenic cell lines to control for genetic background effects on drug metabolism.
  • Analytical Validation: Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .

What structural modifications improve the pharmacokinetic profile of this urea derivative?

Advanced Research Question

  • Backbone Optimization: Introducing electron-withdrawing groups (e.g., nitro in VULM 1457) enhances metabolic stability .
  • Side Chain Engineering: Comparison with herbicidal ureas (e.g., isoproturon) shows that bulkier substituents (e.g., 4-nitrophenylthio) improve target selectivity .
  • Solubility Enhancement: PEGylation or prodrug strategies (e.g., phosphate esters) address low aqueous solubility (<0.1 mg/mL) .

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Methodological Focus

  • Crystal Growth: Slow evaporation from ethanol/acetone mixtures (1:1) yields diffraction-quality crystals.
  • Twinned Data: SHELXD and SHELXE resolve pseudo-merohedral twinning via iterative refinement .
  • Hydrogen Bonding: Urea NH groups form intermolecular bonds with carbonyl oxygen (2.8–3.0 Å), stabilizing the lattice .

How can researchers ensure purity and detect regioisomers during synthesis?

Q. Analytical Focus

  • HPLC: Gradient elution (ACN/water + 0.1% TFA) separates regioisomers (e.g., ortho vs. para substitution) with retention time differences ≥2 min .
  • Tandem MS: Fragmentation patterns distinguish isobaric impurities (e.g., m/z 442 → 325 for urea cleavage) .

What are best practices for in vivo evaluation of this compound’s immunomodulatory effects?

Q. Experimental Design Focus

  • Dosage: 10–50 mg/kg/day via oral gavage in immunocompetent murine models (e.g., MC38 colon carcinoma) .
  • Endpoint Analysis: Flow cytometry for CD8+^+ T cell quantification and RNA-seq to profile lipid metabolism genes.
  • Controls: Co-administer ACAT1 inhibitors (e.g., avasimibe) to benchmark efficacy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Urea, N,N'-bis[4-(1-methylethyl)phenyl]-
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